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Compound of Interest

Compound Name: 6-O-(Triphenylmethyl)-D-glucose

Cat. No.: B130715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-O-(Triphenylmethyl)-D-glucose, a selectively protected monosaccharide, is a key

intermediate in synthetic carbohydrate chemistry. The bulky triphenylmethyl (trityl) group at the

6-position allows for regioselective modification of the remaining hydroxyl groups, making it a

valuable building block in the synthesis of complex carbohydrates, glycoconjugates, and

carbohydrate-based therapeutics. Accurate structural elucidation and characterization of this

intermediate are paramount to ensure the purity and identity of subsequent products. Nuclear

Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous

structural assignment of such molecules in solution. This application note provides a detailed

protocol for the comprehensive NMR characterization of 6-O-(Triphenylmethyl)-D-glucose
using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR

techniques.

Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for 6-O-
(Triphenylmethyl)-D-glucose. The data is presented for the α- and β-anomers, which typically

exist in equilibrium in solution. Chemical shifts (δ) are reported in parts per million (ppm) and

coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of 6-O-(Triphenylmethyl)-D-glucose in CDCl₃
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Assignm
ent

α-anomer
δ (ppm)

Multiplicit
y

J (Hz)
β-anomer
δ (ppm)

Multiplicit
y

J (Hz)

H-1 ~5.22 d ~3.5 ~4.65 d ~8.0

H-2 ~3.55 dd 3.5, 10.0 ~3.30 dd 8.0, 9.5

H-3 ~3.75 t ~9.5 ~3.50 t ~9.5

H-4 ~3.45 t ~9.5 ~3.40 t ~9.5

H-5 ~4.00 m - ~3.45 m -

H-6a ~3.35 dd 2.0, 10.5 ~3.30 dd 2.5, 10.5

H-6b ~3.25 dd 5.0, 10.5 ~3.20 dd 5.5, 10.5

Trityl-H 7.20-7.50 m - 7.20-7.50 m -

Table 2: ¹³C NMR Spectral Data of 6-O-(Triphenylmethyl)-D-glucose in CDCl₃

Assignment α-anomer δ (ppm) β-anomer δ (ppm)

C-1 ~92.8 ~97.5

C-2 ~72.5 ~75.0

C-3 ~73.8 ~76.5

C-4 ~70.5 ~70.8

C-5 ~71.0 ~76.8

C-6 ~64.0 ~64.2

Trityl-C (quat) ~87.0 ~87.0

Trityl-C (arom) 127.0-129.0, 144.0 127.0-129.0, 144.0

Experimental Protocols
Sample Preparation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b130715?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh approximately 10-20 mg of 6-O-(Triphenylmethyl)-D-glucose for ¹H NMR (or 50-100

mg for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.

Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) equipped with a broadband probe.

2.1. ¹H NMR Spectroscopy

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 10-12 ppm, centered around 5 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

2.2. ¹³C{¹H} NMR Spectroscopy

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 200-220 ppm, centered around 100 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on the sample concentration.

Temperature: 298 K.

2.3. 2D COSY (Correlation Spectroscopy)

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width (F1 and F2): Same as ¹H NMR.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-4.

Relaxation Delay: 1.5 seconds.

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments).

Spectral Width (F2 - ¹H): Same as ¹H NMR.

Spectral Width (F1 - ¹³C): 100-120 ppm, centered to cover the glucose carbon region.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-8.

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on

Bruker instruments).
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Spectral Width (F2 - ¹H): Same as ¹H NMR.

Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz.

Data Processing and Analysis
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct all spectra manually.

Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H spectrum to determine the relative ratios of the anomers.

Analyze the coupling patterns and cross-peaks in the 2D spectra to assign all proton and

carbon signals unambiguously. COSY spectra will reveal ¹H-¹H spin systems, HSQC will

correlate directly bonded ¹H and ¹³C atoms, and HMBC will show long-range ¹H-¹³C

correlations, which are crucial for assigning quaternary carbons and confirming the overall

structure.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of 6-O-
(Triphenylmethyl)-D-glucose.
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Caption: Workflow for NMR characterization.
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Signaling Pathway of NMR Data Correlation
The following diagram illustrates the relationships between different NMR experiments and the

structural information they provide for a specific proton (H-2) in the glucose ring.
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Caption: NMR correlation pathways for H-2.
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Conclusion
This application note provides a comprehensive guide for the NMR characterization of 6-O-
(Triphenylmethyl)-D-glucose. The detailed protocols for sample preparation, data acquisition,

and processing, along with the tabulated spectral data, serve as a valuable resource for

researchers in carbohydrate synthesis and drug development. The application of 2D NMR

techniques is essential for the complete and accurate assignment of all proton and carbon

signals, confirming the structural integrity of this important synthetic intermediate.

To cite this document: BenchChem. [Application Note: NMR Characterization of 6-O-
(Triphenylmethyl)-D-glucose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130715#nmr-characterization-of-6-o-triphenylmethyl-
d-glucose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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